molecular formula C25H50O3 B164393 Methyl 2-hydroxytetracosanoate CAS No. 2433-95-6

Methyl 2-hydroxytetracosanoate

Cat. No.: B164393
CAS No.: 2433-95-6
M. Wt: 398.7 g/mol
InChI Key: MSVLAXSCPVNLFM-UHFFFAOYSA-N
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Description

It has the molecular formula C25H50O3 and a molecular weight of 398.66 g/mol . This compound is found in various natural sources, including mature and immature strawberry homogenates, sponges of the genus Pseudosuberites and S. massa, sediment samples from the Hani River and Lake Kivu, and the aerial parts of Escherichia coli exposed to sunlight .

Scientific Research Applications

Methyl 2-hydroxytetracosanoate has several applications in scientific research, including:

Safety and Hazards

Upon assessment, Methyl 2-hydroxytetracosanoate is not classified as hazardous according to 1272/2008 .

Mechanism of Action

Target of Action

Methyl 2-hydroxytetracosanoate is a complex compound with a unique structure

Biochemical Pathways

This compound has been found in various biological samples, including mature and immature strawberry homogenates, Pseudosuberites and S. massa sponges, sediment samples from Hani River and Lake Kivu, and aerial parts of Escherichia coli . This suggests that it might be involved in diverse biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxytetracosanoate can be synthesized through the esterification of 2-hydroxytetracosanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxytetracosanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

    Methyl lignocerate: Another long-chain fatty acid methyl ester with similar properties but lacking the hydroxyl group.

    Methyl 2-hydroxyhexacosanoate: A similar compound with a longer carbon chain.

Uniqueness: Methyl 2-hydroxytetracosanoate is unique due to the presence of the hydroxyl group at the second carbon position, which imparts distinct chemical and physical properties. This hydroxyl group allows for specific interactions and reactions that are not possible with non-hydroxylated fatty acid methyl esters .

Properties

IUPAC Name

methyl 2-hydroxytetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(26)25(27)28-2/h24,26H,3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVLAXSCPVNLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393884
Record name Methyl 2-hydroxytetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2433-95-6
Record name Methyl 2-hydroxytetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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